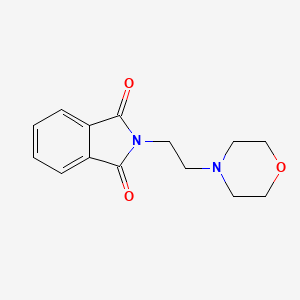

2-(2-Morpholinoethyl)isoindoline-1,3-dione

Description

Significance of the Isoindoline-1,3-dione Scaffold in Synthetic and Medicinal Chemistry

The isoindoline-1,3-dione scaffold is of paramount importance in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. sci-hub.senih.gov This structural motif is considered a "privileged" scaffold because it can bind to multiple biological targets with high affinity. nih.govresearchgate.net The phthalimide (B116566) structure is a key component in a variety of synthetic molecules that exhibit significant bioactivity, particularly as anticancer and anti-inflammatory agents. nih.gov Its derivatives have been investigated for a wide spectrum of therapeutic applications, including analgesic, anticonvulsant, antimicrobial, and hypoglycemic effects. sci-hub.semdpi.com The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to cross biological membranes, a crucial factor for in vivo activity. sci-hub.se

Overview of N-Substituted Isoindoline-1,3-dione Compounds

The nitrogen atom of the imide group in the isoindoline-1,3-dione core is readily amenable to substitution, allowing for the creation of a vast library of N-substituted derivatives. This chemical versatility is a key reason for the widespread investigation of this class of compounds. nih.gov By introducing different substituents at the nitrogen atom, chemists can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby fine-tuning its biological activity. nih.gov

Prominent examples of N-substituted isoindoline-1,3-diones with significant clinical relevance include thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. mdpi.commdpi.com Other derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and even pesticides. mdpi.comchemspider.com The diverse biological activities reported for N-substituted isoindoline-1,3-diones underscore the immense potential of this compound class in medicinal chemistry. sci-hub.se

Rationale for Investigating the 2-(2-Morpholinoethyl)isoindoline-1,3-dione Framework

The morpholine (B109124) moiety itself is present in a number of approved drugs and is considered a privileged structure in medicinal chemistry. nih.govsci-hub.se Its inclusion in a molecule can lead to improved water solubility and can influence the compound's ability to interact with biological targets. nih.gov Therefore, the synthesis and study of this compound are driven by the hypothesis that the combination of the versatile isoindoline-1,3-dione core with the beneficial morpholine ring could result in a compound with desirable therapeutic properties, particularly in the realm of analgesic and anti-inflammatory activities.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and its analogs is primarily focused on a few key areas. The primary objective is the synthesis and characterization of this and related compounds to expand the chemical space of potential therapeutic agents. mdpi.com A significant aspect of this research involves the detailed evaluation of their biological activities, with a particular emphasis on their analgesic and anti-inflammatory potential. rjraap.com

The scope of these investigations often includes:

Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the resulting compounds using modern analytical techniques such as NMR and mass spectrometry. nih.govresearchgate.net

Pharmacological Evaluation: Conducting in vivo and in vitro studies to determine the efficacy and potency of these compounds in relevant biological models, such as acetic acid-induced writhing and hot plate tests for analgesic activity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different chemical features influence its biological activity. nih.gov This can involve altering the linker between the phthalimide and morpholine rings or substituting the aromatic part of the phthalimide.

Exploration of Other Potential Activities: While the primary focus may be on analgesia, the broad biological profile of phthalimides encourages screening for other activities, such as antimicrobial or anticancer effects. researchgate.net

The overarching goal of this academic inquiry is to identify novel and effective drug candidates with improved therapeutic indices.

Chemical and Physical Data of this compound

| Property | Data | Source |

| Molecular Formula | C14H16N2O3 | chemspider.com |

| Molecular Weight | 260.29 g/mol | chemspider.com |

| Melting Point | 139-140 °C | Not specified in search results |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Spectroscopic Data of this compound

| Technique | Data | Source |

| IR (KBr) cm-1 | 2800 (C-H), 1700 (C=O), 1400 (C-N), 1150 (C-O), 1050 (C-N), 1030 (C-N) | Not specified in search results |

| ¹H NMR | Not available in search results | |

| ¹³C NMR | Not available in search results | |

| Mass Spectrometry | Not available in search results |

Detailed Research Findings on this compound

Research into this compound has primarily focused on its synthesis and evaluation as an analgesic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct fusion of phthalic anhydride (B1165640) with 2-morpholinoethylamine. This reaction is a common and straightforward method for preparing N-substituted phthalimides. The reaction mixture is heated, and the resulting product can be purified by recrystallization. One study reported a yield of 61.53% for this synthesis.

In-Vivo Analgesic Activity

The analgesic properties of this compound have been investigated using standard in-vivo models in mice. One study evaluated its central and peripheral analgesic activity at a dose of 50 mg/kg. The results indicated that the compound exhibited significant analgesic effects in both the hot plate test (a measure of central analgesic activity) and the acetic acid-induced writhing test (a measure of peripheral analgesic activity). In the hot plate test, the compound increased the reaction time of the mice, suggesting a central mechanism of action. In the writhing test, it reduced the number of writhes, indicating a peripheral analgesic effect.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYIEFBIKQXUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354703 | |

| Record name | ST012869 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6820-90-2 | |

| Record name | ST012869 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(2-Morpholinoethyl)isoindoline-1,3-dione

The primary and most direct route to this compound involves the condensation of phthalic anhydride (B1165640) with 2-morpholinoethan-1-amine. This reaction can be performed using conventional heating methods or enhanced with microwave assistance.

Direct Amidation and Cyclization Reactions

The formation of the imide ring in this compound is achieved through a direct amidation reaction between the primary amine of 2-morpholinoethan-1-amine and phthalic anhydride, followed by a cyclization step that eliminates a molecule of water.

The traditional method for synthesizing N-substituted phthalimides involves the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. wikipedia.org In the case of this compound, this is achieved by reacting phthalic anhydride with 2-morpholinoethan-1-amine, often referred to as amino ethyl morpholine (B109124). This direct fusion method has been reported to yield the desired product. numberanalytics.com One study documented the synthesis of 2-(2-morpholinoethyl) isoindoline-1,3-dione via direct fusion of phthalic anhydride and the corresponding amine, achieving a yield of 61.53%. orgsyn.org While specific temperatures for this exact reaction are not always detailed, similar solvent-free reactions of phthalic anhydride with amines are often conducted at temperatures ranging from 150-200 °C. wikipedia.org The reaction is typically carried out by heating a mixture of the two reactants, which results in the formation of the imide ring. rsc.org The use of acetic acid as a solvent is also a common practice in the synthesis of N-substituted phthalimides, often requiring reflux conditions. acs.orgbrainly.com

Table 1: Conventional Synthesis of this compound

| Reactants | Method | Solvent | Yield | Reference |

| Phthalic anhydride, 2-morpholinoethan-1-amine | Direct Fusion | Not specified | 61.53% | orgsyn.org |

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The synthesis of this compound has been successfully performed using a microwave synthesizer. numberanalytics.com In a specific procedure, an equimolar mixture of phthalic anhydride and 2-morpholinoethan-1-amine was heated in a microwave synthesizer at 450 watts for 4-5 minutes. numberanalytics.com This method provides a rapid and efficient alternative to conventional heating. numberanalytics.com The use of microwave irradiation in the synthesis of phthalimide (B116566) derivatives has been shown to reduce reaction times from hours to minutes and can lead to improved yields. brainly.comctppc.org

Table 2: Microwave-Assisted Synthesis of this compound

| Reactants | Microwave Conditions | Time | Reference |

| Phthalic anhydride, 2-morpholinoethan-1-amine | 450 W | 4-5 min | numberanalytics.com |

Alternative Synthetic Routes and Optimized Conditions

The Gabriel synthesis typically involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgbyjus.com For instance, reacting potassium phthalimide with 2-chloroethylmorpholine would yield an N-substituted phthalimide intermediate, which upon cleavage would afford 2-morpholinoethan-1-amine. This amine can then undergo condensation with phthalic anhydride as described previously.

Synthesis of N-Substituted Isoindoline-1,3-dione Analogues and Derivatives

The synthetic methodologies applied to this compound can be extended to a wide array of analogues and derivatives by varying the amine component. This allows for the introduction of diverse alkyl and aryl substituents at the nitrogen atom of the isoindoline-1,3-dione core.

Strategies for Alkyl and Aryl N-Substitution

The general strategy for creating N-substituted isoindoline-1,3-dione analogues involves the reaction of phthalic anhydride with a variety of primary amines. This can be achieved through conventional heating in solvents like acetic acid or through solvent-free fusion at high temperatures. rsc.orgacs.org Microwave-assisted synthesis also provides a rapid and efficient route to a diverse library of these compounds. brainly.com

N-Alkyl Substitution:

The reaction of phthalic anhydride with various alkylamines leads to the formation of N-alkyl isoindoline-1,3-diones. The reaction conditions can be tailored based on the reactivity of the specific alkylamine. For example, refluxing phthalic anhydride with an alkylamine in glacial acetic acid is a common procedure. acs.org

N-Aryl Substitution:

Similarly, N-aryl isoindoline-1,3-diones can be synthesized by reacting phthalic anhydride with different anilines. These reactions are often carried out in refluxing glacial acetic acid or under microwave irradiation. jocpr.comlibretexts.org The electronic nature of the substituents on the aniline (B41778) can influence the reaction conditions and yields.

Table 3: Examples of N-Substituted Isoindoline-1,3-dione Synthesis

| N-Substituent | Amine Reactant | Method | Conditions | Yield | Reference |

| Phenyl | Aniline | Conventional | Glacial Acetic Acid, Reflux | Not specified | jocpr.com |

| Phenyl | Aniline | Microwave | Solvent-free, 160 °C, 30 min | 96% | rsc.org |

| 2,6-Dimethylphenyl | 2,6-Dimethylaniline | Not specified | Not specified | Not specified | libretexts.org |

| Benzyl (B1604629) | Benzylamine | Conventional | Neat, 150 °C, 2h | Not specified | rsc.org |

| Glycinoyl | Glycine | Conventional | Glacial Acetic Acid, 120 °C, 8h | Not specified | rsc.org |

Incorporation of Heterocyclic Moieties

The primary synthesis of this compound involves the direct incorporation of the morpholine heterocycle. This is typically achieved through the condensation of phthalic anhydride with an amine bearing the morpholine group.

A common and direct method is the fusion of phthalic anhydride with 4-(2-aminoethyl)morpholine. scispace.com This reaction proceeds by heating the two reactants, often without a solvent, leading to the formation of the imide ring through the elimination of a water molecule. This approach provides a straightforward route to N-substituted phthalimides with yields reported in the range of 61-87% for various derivatives. scispace.com The reaction capitalizes on the nucleophilicity of the primary amine of the aminoethylmorpholine, which attacks the carbonyl carbons of the anhydride, leading to ring-opening followed by cyclization and dehydration to form the stable five-membered imide ring.

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) represent a powerful strategy in synthetic chemistry for creating molecular diversity from simple starting materials in a single step. While specific MCRs involving this compound as a starting component are not extensively documented in the reviewed literature, the isoindoline-1,3-dione scaffold itself is amenable to such transformations. lscollege.ac.innumberanalytics.com

For instance, MCRs involving ninhydrin, an adduct of which can be related to the isoindoline (B1297411) structure, have been used to synthesize complex heterocyclic systems in an efficient and green manner, often in water. lscollege.ac.in Other strategies have employed copper-catalyzed MCRs to assemble diverse spiro[carbazole-3,1'-cycloalkane]-diones from 1,3-diones and other precursors. numberanalytics.com These examples highlight the potential for using the isoindoline-1,3-dione core in MCRs to append additional complex structures. Theoretically, the morpholinoethyl side chain of the title compound could influence the reaction outcomes or be used as a handle for further modifications post-MCR, offering a pathway for rapid scaffold diversification.

Characterization Techniques for Structural Elucidation

The confirmation of the structure and purity of this compound relies on standard analytical techniques in organic chemistry.

Spectroscopic Analysis (e.g., FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are essential for verifying the molecular structure of the synthesized compound.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present. For this compound, the characteristic imide C=O stretching vibrations are prominent. scispace.com The morpholine ring also contributes to the spectrum with its C-O-C stretching frequency.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. While specific spectral data for this exact compound are not detailed in the provided results, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phthalimide group and distinct signals for the protons of the ethyl linker and the morpholine ring. nih.govresearchgate.net Similarly, the ¹³C NMR spectrum would confirm the presence of carbonyl carbons, aromatic carbons, and the aliphatic carbons of the side chain. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The molecular formula for this compound is C₁₄H₁₆N₂O₃, corresponding to a molecular weight of approximately 260.29 g/mol . scispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further substantiating the compound's identity. scispace.com

| Technique | Observation | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ | scispace.com |

| Molecular Weight | 260.29 g/mol | scispace.com |

| FT-IR (cm⁻¹) | ~2800 (C-H stretch) | scispace.com |

| ~1700 (C=O imide stretch) | scispace.com | |

| ~1400 (C-N stretch) | scispace.com | |

| ~1150 (C-O stretch) | scispace.com | |

| ~1050 (C-N stretch) | scispace.com | |

| ~1030 (C-N stretch) | scispace.com |

Chromatographic Purity Assessment

Chromatographic techniques are routinely employed to assess the purity of this compound and to purify it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a synthesis and to get a preliminary assessment of the purity of the product. scispace.com The compound's purity is indicated by the presence of a single spot on the TLC plate when visualized under appropriate conditions.

Column Chromatography: For purification on a larger scale, column chromatography is often utilized. nih.gov This technique separates the desired compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (like silica (B1680970) gel), allowing for the isolation of the pure product.

Role as a Synthetic Intermediate

The phthalimide group is a well-established protecting group for primary amines in organic synthesis, a principle central to the utility of this compound as a synthetic intermediate.

Precursor in the Synthesis of Pharmacologically Relevant Molecules (e.g., Moclobemide-d8)

This compound serves as a key masked precursor for 2-morpholinoethan-1-amine. This transformation is a classic application of the Gabriel synthesis, which provides a reliable method for preparing primary amines from primary alkyl halides or their equivalents. numberanalytics.comwikipedia.orgmasterorganicchemistry.com

The synthesis of Moclobemide, an antidepressant, requires the core fragment N-(2-morpholinoethyl)benzamide. nist.gov The synthesis can be efficiently achieved by first preparing 2-morpholinoethan-1-amine and then acylating it with a 4-chlorobenzoyl derivative. By using this compound, the reactive primary amine is protected as a stable phthalimide.

The deprotection step to release the free amine is typically accomplished by hydrazinolysis (the Ing-Manske procedure). wikipedia.orglibretexts.org Reacting the phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) cleaves the imide ring, liberating the desired primary amine (2-morpholinoethan-1-amine) and forming a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. lscollege.ac.inwikipedia.org

This liberated amine is then acylated to yield the final drug. For the synthesis of an isotopically labeled internal standard like Moclobemide-d8, deuterated versions of the precursors would be used in the synthesis, but the fundamental role of the phthalimide as a protecting group remains identical.

Building Block for Complex Chemical Architectures

The chemical scaffold of this compound serves as a valuable building block in the synthesis of more complex molecular architectures. The presence of the morpholine nitrogen atom provides a reactive site for further chemical modifications, allowing for the expansion of the molecule and the introduction of new functional groups. This reactivity is particularly useful in the development of novel compounds with specific biological or material properties.

One of the primary chemical transformations of this compound is the quaternization of the morpholine nitrogen. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, a structural feature present in various biologically active compounds. The introduction of a positive charge can significantly alter the molecule's solubility, and its ability to interact with biological targets.

A notable example of this is the synthesis of 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methyl morpholin-4-ium iodide. derpharmachemica.com In this transformation, this compound is treated with methyl iodide, leading to the alkylation of the morpholine nitrogen and the formation of the corresponding quaternary ammonium salt. derpharmachemica.com This conversion highlights the utility of the parent compound as a precursor for generating molecules with an ionic character.

The synthesis of this more complex structure demonstrates the role of this compound as a foundational element that can be readily elaborated upon. The isoindoline-1,3-dione moiety often imparts desirable pharmacological properties, while the morpholinoethyl side chain offers a handle for synthetic diversification. derpharmachemica.comnih.gov

Below are data tables detailing the physicochemical properties of the precursor and the resulting complex architecture, as well as a summary of the synthetic methodology.

Table 1: Physicochemical Properties of this compound and its Quaternary Ammonium Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₄H₁₆N₂O₃ | 260.29 | Not Specified | 139-140 |

| 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methyl morpholin-4-ium iodide | C₁₅H₁₉IN₂O₃ | 414.23 | Not Specified | 210-212 |

Data sourced from Der Pharma Chemica, 2011. derpharmachemica.com

Table 2: Synthetic Transformation of this compound

| Reaction | Starting Material | Reagent | Solvent | Product |

| Quaternization | This compound | Methyl Iodide | Acetone | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methyl morpholin-4-ium iodide |

Data sourced from Der Pharma Chemica, 2011. derpharmachemica.com

Pharmacological and Biological Activities: Preclinical Investigations

Enzyme Inhibition Studies

The isoindoline-1,3-dione moiety, also known as phthalimide (B116566), is a key structural feature in many compounds with diverse biological effects, including anti-inflammatory and neuroprotective properties. nih.gov Research has focused on the potential of these derivatives as inhibitors of various enzymes implicated in disease pathology.

Derivatives of isoindoline-1,3-dione have been extensively investigated for their ability to inhibit cholinesterases, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

Numerous studies have demonstrated that synthetic isoindoline-1,3-dione derivatives can exhibit potent inhibitory activity against acetylcholinesterase (AChE). For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed good inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govnih.gov Another study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives identified a compound with an AChE IC50 value of 3.33 μM. nih.gov The inhibitory potency of these derivatives is often influenced by the nature of the substituents attached to the isoindoline-1,3-dione core.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives (Note: Data for the specific compound 2-(2-Morpholinoethyl)isoindoline-1,3-dione is not available in the reviewed literature. The table below represents data for other derivatives from this class.)

| Compound Derivative | AChE IC50 (µM) |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | 2.1 nih.govnih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) | 2.1 nih.govnih.gov |

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (12) | 3.33 nih.gov |

The inhibitory activity of isoindoline-1,3-dione derivatives against butyrylcholinesterase (BuChE) has also been explored, though the potency can vary. For some series of these compounds, the inhibition of BuChE is weaker compared to AChE. For example, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed weak activity against BuChE. neliti.com However, other derivatives have shown more significant and sometimes selective inhibition of BuChE.

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives (Note: Data for the specific compound this compound is not available in the reviewed literature. The table below represents data for other derivatives from this class.)

| Compound Derivative | BuChE IC50 (µM) |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (8 methylene (B1212753) groups) | Moderate to weak activity neliti.com |

Molecular modeling studies have provided insights into how isoindoline-1,3-dione derivatives interact with cholinesterases. The phthalimide group is thought to interact with the peripheral anionic site (PAS) of AChE. nih.gov This interaction is a noteworthy feature for the design of new inhibitors. More potent derivatives have been designed to interact with both the catalytic active site (CAS) and the PAS of the enzyme simultaneously. nih.govnih.gov This dual binding can lead to more effective inhibition of the enzyme's activity.

The anti-inflammatory properties of some isoindoline-1,3-dione derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. neliti.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Research into the COX inhibitory activity of isoindoline-1,3-dione derivatives has explored their selectivity towards the two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

One study on aminoacetylenic isoindoline-1,3-dione compounds found that they inhibited both COX-1 and COX-2 with IC50 values in the range of 3.0-3.6 μM, indicating a lack of selectivity at these concentrations. mdpi.com Molecular docking studies of these compounds showed that they bind to both COX enzymes in a manner similar to other non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Table 3: Cyclooxygenase (COX) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives (Note: Data for the specific compound this compound is not available in the reviewed literature. The table below represents data for other derivatives from this class.)

| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Aminoacetylenic isoindoline-1,3-dione (ZM4) | ~3.0-3.6 mdpi.com | ~3.0-3.6 mdpi.com |

| Aminoacetylenic isoindoline-1,3-dione (ZM5) | ~3.0-3.6 mdpi.com | ~3.0-3.6 mdpi.com |

Tyrosinase Inhibitory Activities

A review of the available scientific literature did not yield studies specifically investigating the tyrosinase inhibitory activities of this compound or other closely related N-substituted isoindoline-1,3-dione derivatives. Research on tyrosinase inhibitors has largely focused on other chemical scaffolds. nih.govmdpi.comresearchgate.net

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. orientjchem.orgnih.gov The isoindoline-1,3-dione scaffold has been identified as a promising core structure for developing inhibitors against this enzyme. orientjchem.org

Molecular docking studies have been conducted on novel hybrid molecules combining isoindoline-1,3-dione with thiazolidinedione. orientjchem.orgresearchgate.net These studies aimed to clarify the potential of these hybrids as SARS-CoV-2 Mpro inhibitors. One investigation highlighted that the length of the carbon bridge connecting the two heterocyclic moieties significantly influences binding affinity. A compound with a three-carbon (propylene) bridge showed a superior fit within the Mpro target receptor compared to a compound with a two-carbon (ethylene) bridge, suggesting that the flexibility of the linker is crucial for optimal interaction. orientjchem.org The synthesis of a closely related precursor, 2-(2-bromoethyl)isoindoline-1,3-dione, was noted in the synthetic pathway for these potential inhibitors. orientjchem.org

Other research into spiro-indoline-dione derivatives also explored their potential against the SARS-CoV-2 protease through molecular docking, indicating that hybrid compounds exerted a strong binding value against the active sites of the Mpro (PDB ID: 6LU7). nih.gov

Table 1: Molecular Docking Results for Isoindoline-1,3-dione Analogs against SARS-CoV-2 Mpro This table is for illustrative purposes based on textual descriptions of docking studies. Specific energy values may vary between studies.

| Compound Class | Bridge/Linker | Key Finding | Reference |

|---|---|---|---|

| Thiazo-isoindolinedione Hybrids | Ethylene (B1197577) (2-carbon) | Favorable binding to Mpro active site. | orientjchem.org |

| Thiazo-isoindolinedione Hybrids | Propylene (3-carbon) | Superior fit and deeper binding in Mpro active site compared to ethylene bridge. | orientjchem.org |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione | Spirocyclic | Strongest docking binding value against Mpro active site among tested compounds. | nih.gov |

Targeting Parasitic Enzymes (e.g., Adenine (B156593) Phosphoribosyl Transferase)

Parasitic protozoa often rely on purine (B94841) salvage pathways to survive, as they cannot synthesize purines de novo. google.com This makes the enzymes in these pathways, such as purine phosphoribosyltransferases (PRTs), attractive targets for antiparasitic drugs. google.com While direct inhibition of adenine phosphoribosyltransferase (APRTase) by isoindoline-1,3-dione derivatives was not found in the reviewed literature, studies have demonstrated the efficacy of this chemical class against related parasitic enzymes and the parasites themselves.

A US patent describes substituted 4-phthalimidocarboxanilides as inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) in the parasite Tritrichomonas foetus. google.com This indicates that the phthalimide (isoindoline-1,3-dione) structure can effectively interfere with crucial parasite purine salvage pathways. google.com

Furthermore, biological evaluations of synthesized isoindole-1,3-(2H) dione (B5365651) derivatives have shown potent antileishmanial activity. One study found that halogenated derivatives were highly effective against Leishmania tropica, with the tetra-brominated derivative showing an IC50 of 0.0478 μmol/mL, a potency greater than the first-line treatment, Glucantime. researchgate.net The lipophilicity of these compounds was suggested to enhance their antileishmanial effect. researchgate.net The isoindole-1,3(2H) dione pharmacophore has also been described as a privileged scaffold for designing candidates with antileishmanial effects against Leishmania amazonensis and Leishmania braziliensis. researchgate.net

Antimicrobial Activities

The N-substituted isoindoline-1,3-dione scaffold is widely recognized for its potential antimicrobial properties, including antibacterial and antifungal effects. mdpi.commdpi.com

Antibacterial Potency Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

Several studies have confirmed the antibacterial potential of various isoindoline-1,3-dione derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

In one study, a new series of isoindoline-1,3-dione derivatives were synthesized and screened for antibacterial activity. jptcp.com Compounds designated as AK1, BK1, and BK2 were identified as having the highest potency against both S. aureus and E. coli. jptcp.com Another investigation involving N-(3-phthalidyl) amines demonstrated that these compounds had a more powerful inhibitory effect on S. aureus compared to E. coli at a concentration of 5 mg/ml. imjst.org Additionally, halogenation of the isoindole-1,3(2H) dione moiety has been shown to increase antimicrobial activity, with one derivative showing an inhibition zone comparable to gentamicin (B1671437) against tested strains. researchgate.net

Table 2: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives Data is compiled from multiple sources and represents a summary of findings.

| Compound Series | Test Organism | Result | Reference |

|---|---|---|---|

| 4-(...phenoxy)-phenyl-2-(1,3-dioxoisoindolin-2-yl) acetamides | S. aureus, E. coli | Compounds AK1, BK1, and BK2 showed the highest activity. | jptcp.com |

| Halogenated isoindole-1,3(2H) diones | Gram-positive & Gram-negative strains | Inhibition zone of compound 3 was comparable to gentamicin. | researchgate.net |

| N-(3-phthalidyl) amines | S. aureus | More powerful inhibition compared to E. coli. | imjst.org |

| Spiro[benzo[h]quinoline-7,3′-indoline]diones | S. aureus | Significant antimicrobial activity with MIC values of 750 µg/mL for compounds 4b and 4h. | nih.gov |

Antifungal Efficacy

The antifungal properties of the isoindoline-1,3-dione class have been evaluated against various fungal pathogens. A study on newly synthesized isoindoline-1,3-dione derivatives tested their efficacy against Candida albicans and Aspergillus niger. jptcp.com Within the tested series, compounds AK4 and BK5 were reported to exhibit the best antifungal activity against these two fungi. jptcp.com

More recently, a 2024 study (scheduled for publication in February 2025) explored novel isoindoline-2-yl putrescines (ISPs) as potential fungicides against plant pathogens. nih.gov While these compounds did not significantly inhibit mycelial growth on agar (B569324) plates at 50 μg/mL, they showed remarkable in vivo efficacy at 100 μg/mL in controlling Botrytis cinerea infection. Specifically, compound ISP3 demonstrated curative and protective activities of 91.9% and 92.6%, respectively. nih.gov The proposed mechanism involves the induction of autophagy in the fungal mycelia. nih.gov

Antiviral Properties

The isoindoline-1,3-dione framework is a component of various compounds with demonstrated antiviral activities against several human viruses. researchgate.net A comprehensive review highlighted that modifying the isoindoline (B1297411) ring by linking it to other rings or side chains can lead to effective antiviral agents. researchgate.net

One study screened several compounds for anti-Hepatitis B virus (HBV) activity and identified a benzenesulfonyl-benzoimidazolyl-ethyl-isoindole-1,3-dione derivative (compound 40a) as a moderate inhibitor of HBV DNA replication. This compound is structurally relevant as it contains a 2-ethyl-1H-isoindole-1,3(2H)-dione core. It showed an IC50 of 14.2 μM with low cytotoxicity. researchgate.net Further modifications, such as substituting the N-1 position of the benzimidazole (B57391) core, led to even more promising compounds with high antiviral activity. researchgate.net This demonstrates that the N-substituted isoindoline-1,3-dione scaffold is a viable starting point for the development of novel antiviral therapeutics.

Analgesic Activity in Preclinical Models

The analgesic potential of isoindoline-1,3-dione derivatives has been explored in various preclinical rodent models. researchgate.netmdpi.com One study investigated new derivatives of isoindoline-1,3-dione and found that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated significant analgesic activity. researchgate.netmdpi.com In the acetic acid "cramps" model in laboratory mice, this compound was found to have an analgesic effect that was 1.6 times greater than that of the reference drug, metamizole (B1201355) sodium. researchgate.netmdpi.com

Further research into aminoacetylenic isoindoline-1,3-dione derivatives, specifically compounds referred to as ZM4 and ZM5, has also shown promising analgesic effects. nih.gov These compounds were selected for further study due to their efficacy in reducing inflammation and modulating cytokines. nih.gov The study aimed to uncover their analgesic activity and preliminary safety profile. nih.gov The results indicated that both ZM4 and ZM5 possess potential analgesic activity. nih.gov

A broader evaluation of 1H-isoindole-1,3(2H)-dione derivatives (compounds F1-F4) assessed their antinociceptive effects in models of tonic, neurogenic, acute inflammatory, and chemotherapy- or diabetes-induced neuropathic pain. mdpi.com In a model of oxaliplatin-induced neuropathic pain, a 10 mg/kg dose of compound F2 produced an 81% analgesic activity, while F3 showed 82.9% activity. mdpi.com In the formalin test, which has a neurogenic and an inflammatory phase, compounds F1 and F2 at doses of 10 and 20 mg/kg significantly reduced the pain reaction in the neurogenic phase. mdpi.com Specifically, F1 reduced the pain response by 44.9% and 62.7% at the two doses, respectively. mdpi.com

The table below summarizes the analgesic activity of selected isoindoline-1,3-dione derivatives in the acetic acid-induced writhing test.

Table 1: Analgesic Activity of Isoindoline-1,3-dione Derivatives in Acetic Acid-Induced Writhing Test

| Compound | Analgesic Activity Compared to Control | Reference |

|---|

The analgesic effects of isoindoline-1,3-dione derivatives are believed to be mediated through various mechanistic pathways, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov The development of new chemical compounds that incorporate both isoindoline-1,3-dione and acetylenic derivatives was intended to induce analgesic activities, with the acetylenic group potentially increasing selective inhibition of the COX-2 isoform. nih.gov

The anti-inflammatory and analgesic properties of some N-substituted phthalimide derivatives are linked to their ability to inhibit COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The presence of an aromatic moiety in the structure is considered important for affinity to COX-2. nih.gov Compounds containing both aminoacetylenic and isoindoline-1,3-dione moieties have demonstrated anti-inflammatory and analgesic effects. mdpi.com

Other Investigated Biological Effects of Isoindoline-1,3-dione Scaffolds

The isoindoline-1,3-dione scaffold is a core component of many compounds that have demonstrated anti-inflammatory properties. mdpi.comresearchgate.netarabjchem.org Derivatives of isoindoline-1,3-dione are recognized for their wide range of biological activities, including anti-inflammatory effects. rjraap.com The N-substituted phthalimide fragment is a key structural feature in this regard. rjraap.com

One area of investigation involves the synthesis of isoindoline-1,3-dione derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ijlpr.com Some of these derivatives have shown good inhibitory activity against COX enzymes. ijlpr.com For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives, referred to as ZM compounds, have been shown to reduce carrageenan-induced inflammation and inhibit both COX-1 and COX-2. nih.gov Specifically, compounds ZM4 and ZM5 demonstrated IC50 values for COX-1 and COX-2 in the range of 3.0-3.6 μM. researchgate.net The anti-inflammatory activities of some of these compounds were comparable to those of ibuprofen, diclofenac, and celecoxib (B62257) at a 10 mg/kg dose. arabjchem.org

The anti-inflammatory effects of these compounds are also linked to their ability to modulate the production of cytokines. nih.gov For example, certain ZM compounds were found to reverse LPS-induced increases in TNF-α and IL-12 in the spleens of mice. nih.gov They were also shown to suppress TNF-α production from monocytes/macrophage cells. nih.gov

The table below presents the inhibitory activity of selected aminoacetylenic isoindoline-1,3-dione derivatives against COX enzymes.

Table 2: Inhibitory Concentration (IC50) of Aminoacetylenic Isoindoline-1,3-dione Derivatives against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| ZM4 | 3.0 - 3.6 | 3.0 - 3.6 | researchgate.net |

The isoindoline-1,3-dione scaffold is a well-established pharmacophore in the design of potential anticancer agents. researchgate.netnih.govresearchgate.net Derivatives of isoindoline-1,3(2H)-dione are known to have cytotoxic effects on a variety of cancer cells. nih.gov

Studies have shown that the anticancer activity of these compounds can be influenced by the specific functional groups attached to the isoindoline-1,3-dione core. nih.gov For example, the presence of silyl (B83357) ether groups (such as -OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups can contribute to the anticancer effects. nih.gov In one study, isoindoline-1,3(2H)-dione compounds containing both a silyl ether (-OTBDMS) and a bromo group showed higher anticancer activity against Caco-2 and MCF-7 cell lines than cisplatin (B142131). nih.gov Another derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was found to have a significant inhibitory effect on the viability of Raji and K562 blood cancer cells, inducing both apoptosis and necrosis in Raji cells. researchgate.net

The antitumor activity of isoindoline-1,3-dione derivatives has also been evaluated in in vivo models. In a study using an Ehrlich Ascites Carcinoma bearing mouse model, synthesized compounds were found to reduce tumor volume, packed cell volume, and viable cell count, while increasing the inhibition of tumor weight and ascites cells. silae.it

The table below summarizes the cytotoxic effects of a selected isoindoline-1,3-dione derivative on different cancer cell lines.

Table 3: Cytotoxic Activity (CC50) of 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione

| Cell Line | CC50 (µg/mL) | Reference |

|---|---|---|

| Raji | 0.26 | researchgate.net |

Anxiolytic Effects

Preclinical research into the anxiolytic potential of phthalimide derivatives has suggested that this class of compounds may hold promise for the development of new anti-anxiety agents. Studies have utilized animal models of anxiety, such as the elevated plus-maze, to evaluate these effects. For instance, some N-benzoyl phthalimide derivatives have been shown to increase the time spent and the number of entries into the open arms of the maze, an indicator of anxiolytic activity. benthamscience.comresearchgate.net One study identified N-benzoyl-3-nitro-phthalimide as a compound that produced anxiolytic effects at a dose of 10 mg/kg in mice. slideshare.netnih.govnih.govsemanticscholar.orgresearchgate.net

The structural resemblance of some phthalimides to classic anxiolytics like benzodiazepines and sedatives like barbiturates has provided a rationale for their investigation. slideshare.net N-benzoyl-phthalimide, for example, possesses a tricyclic hydrophobic structure comparable to benzodiazepines and a conjugated ureide functional group found in barbiturates. slideshare.net This compound was reported to show anxiolytic activity at a dose of 0.5 mg/kg in mice. benthamscience.comresearchgate.netslideshare.net However, specific preclinical studies focusing solely on the anxiolytic effects of this compound were not identified in the reviewed literature.

Anti-HIV Activities

The isoindoline-1,3-dione scaffold has been explored for a variety of therapeutic applications, including antiviral activity. Some derivatives of phthalimide are known to possess anti-HIV properties. nih.gov For instance, a series of N-substituted phthalimide derivatives were synthesized and screened for their antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells. slideshare.netipindexing.com While these particular compounds exhibited cytotoxicity, they did not show significant anti-HIV activity. slideshare.net

Other related structures have shown more promise. For example, some 3a, 4, 7, 7a-tetrahydro-1H-isoindole-1, 3(2H)-dione derivatives were designed and synthesized as potential inhibitors of HIV-1 Reverse Transcriptase (RT). nih.gov In vitro evaluation of these compounds revealed that some analogs showed weak RT inhibitory activity at a concentration of 20µM. nih.gov Additionally, research on 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based compounds, which are structurally related, has identified them as inhibitors of HIV-1 integrase. aginganddisease.org Despite these findings for related compounds, direct preclinical investigations into the anti-HIV activities of this compound have not been reported in the available literature.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. The phthalimide scaffold has been incorporated into the design of novel alpha-glucosidase inhibitors. For example, a series of thiazolidine-2,4-dione or rhodanine (B49660) derivatives incorporating a phthalimide moiety were synthesized and evaluated for their in vitro alpha-glucosidase inhibitory activity. Many of these compounds exhibited potent inhibition, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. nih.gov

Similarly, indolo[1,2-b]isoquinoline derivatives have also been identified as potent alpha-glucosidase inhibitors, with IC50 values ranging from 3.44 to 41.24 µM, again demonstrating significantly higher potency than acarbose. mdpi.com The inhibitory potential of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has also been explored, with some compounds showing IC50 values in the low micromolar range against both α-glucosidase and α-amylase. nih.gov While these studies highlight the potential of the broader isoindoline-1,3-dione class as a source of alpha-glucosidase inhibitors, specific data on the inhibitory activity and IC50 value of this compound itself is not available in the reviewed scientific literature.

Anti-Amyloid-Beta Aggregation Studies

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, making the inhibition of this process a key therapeutic strategy. The isoindoline-1,3-dione structure has been investigated as a potential scaffold for the development of Aβ aggregation inhibitors. Preclinical studies on related compounds have shown promise in this area.

For instance, certain bis-tacrine derivatives bearing a peptide moiety were designed to interfere with Aβ aggregation. One such compound demonstrated the ability to interfere with Aβ self-oligomerization, while others showed improved inhibition of Aβ aggregation induced by human acetylcholinesterase (hAChE). nih.gov The inhibition of Aβ₁₋₄₂ spontaneous aggregation by one of these compounds was reported to be 81% at a concentration of 5 μM. nih.gov Although the isoindoline-1,3-dione core is a component of various molecules designed to modulate Aβ fibrillization, specific quantitative data from preclinical studies on the direct anti-amyloid-beta aggregation effects of this compound could not be found in the reviewed literature.

Antiepileptic and Anticonvulsant Activities

The isoindoline-1,3-dione (phthalimide) scaffold has been a subject of considerable interest in the search for new anticonvulsant drugs. Preclinical studies have demonstrated that various derivatives of this structure exhibit significant antiepileptic activity in established animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. science.gov These models are used to identify compounds that may be effective against generalized tonic-clonic and absence seizures, respectively. aginganddisease.org

In one study, a series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant effects. The most active compound from this series, designated as (2a), was found to increase the latency to the first seizure, reduce the duration of seizures, and lower the post-seizure mortality rate. benthamscience.comresearchgate.netnih.gov Another study on novel phthalimide derivatives showed that several compounds offered 100% protection in the tonic seizure phase of the MES test. science.gov The table below summarizes the anticonvulsant activities of some representative isoindoline-1,3-dione derivatives from preclinical studies.

| Compound ID | Animal Model | Key Findings | Reference |

| (2a) | Not Specified | Increased seizure latency, reduced seizure duration, lowered mortality rate. | benthamscience.comresearchgate.netnih.gov |

| Compound 3 | MES & PTZ | Elevated clonic seizure threshold; 100% protection in tonic seizure. | science.gov |

| Compound 6 | MES | 100% protection in tonic seizure. | science.gov |

| Compound 7 | MES | 100% protection in tonic seizure. | science.gov |

| Compound 11 | MES | 100% protection in tonic seizure. | science.gov |

| Compound 13 | MES | 100% protection in tonic seizure. | science.gov |

| Compound 14 | MES | 100% protection in tonic seizure. | science.gov |

While these findings underscore the potential of the isoindoline-1,3-dione framework in developing new antiepileptic drugs, specific preclinical data detailing the antiepileptic and anticonvulsant activities of this compound were not available in the reviewed literature.

Application in Bioimaging (e.g., Lipid Droplet Targeting)

The phthalimide core is known for its fluorescent properties and has been utilized in the development of fluorescent probes for various bioimaging applications. nih.govrsc.org For instance, 4-amino phthalimide derivatives are recognized for their strong fluorescent characteristics. nih.gov The photophysical properties of substituted N-cyclohexylphthalimides have been systematically investigated, revealing that the introduction of alicyclic amino groups can significantly enhance fluorescence emission. rsc.org This suggests that the phthalimide structure can serve as a valuable fluorophore in the design of chemical sensors.

Lipid droplets are dynamic organelles involved in lipid metabolism, and their visualization is crucial for studying various physiological and pathological processes. nih.govnih.gov Fluorescent probes are essential tools for imaging lipid droplets in living cells. nih.gov While various fluorescent probes have been developed for lipid droplet targeting, a direct application or modification of this compound for this specific purpose has not been reported in the reviewed scientific literature. The inherent fluorescence of the phthalimide moiety, however, suggests a potential for its derivatives to be explored in the development of new bioimaging agents.

Structure Activity Relationship Sar Studies

Influence of N-Substitution on Biological Activity

The nature of the substituent attached to the nitrogen atom of the isoindoline-1,3-dione ring plays a pivotal role in determining the compound's biological activity. This section explores the impact of varying the N-substituent, from simple alkyl chains to more complex aromatic and heterocyclic systems.

The length and branching of the alkyl chain connecting the isoindoline-1,3-dione core to other functional groups can significantly modulate biological activity. Studies on related N-substituted isoindoline-1,3-diones have demonstrated that the length of the alkyl linker is a critical determinant for activity. For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the length of the alkyl chain was varied from three to eight methylene (B1212753) groups. nih.gov All the synthesized compounds exhibited significant to moderate AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM, while showing weak activity against BuChE. nih.gov The most promising results for AChE inhibition were observed with derivatives containing six and seven methylene groups. nih.gov This suggests that an optimal linker length is necessary to position the pharmacophoric groups correctly within the active site of the target enzyme.

Another study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones highlighted that longer linkers were more favorable for interactions with the peripheral anionic site (PAS) of cholinesterases. researchgate.net This underscores the importance of the linker in spanning the distance between key binding sites within the enzyme.

Table 1: Impact of Alkyl Chain Length on Cholinesterase Inhibition

| Compound Series | Alkyl Chain Length (n) | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 2-(diethylaminoalkyl)isoindoline-1,3-diones | 3-8 | 0.9 - 19.5 | Weak activity |

| 2-(diethylaminoalkyl)isoindoline-1,3-diones | 6 | Most Promising | - |

| 2-(diethylaminoalkyl)isoindoline-1,3-diones | 7 | Most Promising | - |

| 2-(diethylaminoalkyl)isoindoline-1,3-diones | 8 | - | Most Promising |

Data sourced from a study on 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives. nih.gov

The introduction of aromatic and heterocyclic moieties as N-substituents can lead to significant enhancements in biological activity, often through additional binding interactions such as π-π stacking and hydrogen bonding.

A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and evaluated for their acetylcholinesterase inhibitory activity. All the tested compounds displayed potent inhibitory activity, with IC50 values in the range of 2.1 to 7.4 μM. nih.gov The para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE, with an IC50 of 2.1 μM. nih.gov This suggests that the electronic properties and the size of the substituent on the benzyl (B1604629) moiety are important for activity. nih.gov

In another study, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were investigated. The initial structure was modified by introducing various substituents on the phenyl ring. All the synthesized compounds showed inhibitory activity against AChE, with the most active derivative having an IC50 of 0.91 μM. nih.gov Further modifications, such as the introduction of a carbonyl group in the linker between the piperazine (B1678402) and the phenyl ring, were also explored. nih.gov

Table 2: Effect of Aromatic and Heterocyclic N-Substituents on Acetylcholinesterase Inhibition

| Compound Series | Substituent | AChE IC50 (µM) |

|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Various | 2.1 - 7.4 |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 4-Fluoro | 2.1 |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Various | - |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Most Active Derivative | 0.91 |

Data compiled from studies on N-substituted isoindoline-1,3-dione derivatives. nih.govnih.gov

Role of the Morpholine (B109124) Moiety in Bioactivity

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated to improve the potency and pharmacokinetic properties of a molecule. e3s-conferences.org Its presence in 2-(2-Morpholinoethyl)isoindoline-1,3-dione is therefore of significant interest.

In the context of drug design, the morpholine moiety is often used to enhance solubility and modulate the lipophilicity of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. SAR studies on various morpholine-containing compounds have shown that substitution on the morpholine ring itself can fine-tune biological activity. For example, in a series of morpholine-substituted compounds, those with a halogen-containing aromatic ring attached to the morpholine showed increased inhibitory activity against the HepG2 cell line. e3s-conferences.org

Modifications on the Isoindoline (B1297411) Ring System

The isoindoline-1,3-dione ring system serves as the central scaffold of the molecule. Modifications to this part of the structure, particularly substitutions on the aromatic ring, can have a profound impact on biological activity.

Substituents on the aromatic ring of the isoindoline-1,3-dione can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

For instance, in a study of novel isoindole-1,3(2H)-dione compounds, it was found that the anticancer activities varied depending on the groups they contained, and these groups affected each other's activities. nih.gov Specifically, compounds containing both silyl (B83357) ether (-OTBDMS) and -Br groups showed higher anticancer activity against certain cancer cell lines than the standard drug cisplatin (B142131). nih.gov This indicates that a combination of specific substituents can lead to synergistic effects on biological activity.

Another study on naphthalimide derivatives, which are structurally related to isoindoline-1,3-diones, highlighted the importance of substitution patterns on the aromatic core for anticancer activity. nih.gov The introduction of thiourea (B124793) motifs to the naphthalimide scaffold resulted in potent antibacterial activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov These findings suggest that the aromatic ring of the isoindoline-1,3-dione in the target compound is a viable point for modification to enhance or alter its biological profile.

Table 3: Impact of Isoindoline Ring Substituents on Anticancer Activity

| Compound Series | Substituents | Biological Activity |

|---|---|---|

| Isoindole-1,3(2H)-dione derivatives | Silyl ether (-OTBDMS) and -Br | Higher anticancer activity than cisplatin against Caco-2 and MCF-7 cell lines |

Data from a study on novel isoindole-1,3(2H)-dione compounds. nih.gov

Bioisosteric Replacements of the Isoindoline Core

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar steric and electronic characteristics. nih.govrsc.org In the context of this compound analogs, replacing the isoindoline-1,3-dione (phthalimide) moiety with other heterocyclic systems can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. nih.govnih.gov

Research into bioisosteres for the phthalimide (B116566) group has explored various replacements. For instance, in the development of anti-inflammatory agents, isoindolin-1-one (B1195906) and even non-cyclic structures have been investigated. In a study focused on creating analogs of thalidomide (B1683933), N-phenyl-phthalimide sulfonamides and their isosteric N-phenyl-phthalimide amides were synthesized. The study found that a compound with a sulfonyl-thiomorpholine moiety demonstrated potent inhibitory activity on LPS-induced neutrophil recruitment, highlighting the impact of such isosteric replacements. nih.gov

Another area of exploration is the replacement of the dione (B5365651) with a single oxo group, leading to isoindolin-1-one derivatives. A study on isoquinolin-1(2H)-one and isoindolin-1-one derivatives as 5-HT2CR modulators found that the isoquinolin-1(2H)-ones were more effective positive ago-allosteric modulators than the corresponding isoindolin-1-ones, indicating that even subtle changes to the core structure can have profound effects on activity.

Furthermore, the complete replacement of the isoindoline ring system with other heterocycles is a key strategy. For example, in the search for novel cholinesterase inhibitors, various heterocyclic moieties have been evaluated as replacements for the phthalimide group in related N-substituted compounds. Docking studies have suggested that moieties like tetrahydroquinoline and indole (B1671886) could form more favorable π–π stacking interactions with key amino acid residues in the enzyme's active site compared to the phthalimide ring, especially with longer alkyl linkers. researchgate.net This suggests that exploring such bioisosteric replacements for the isoindoline core in this compound could lead to compounds with enhanced therapeutic potential.

| Core Structure | Bioisosteric Replacement | Observed/Predicted Pharmacological Impact |

| Isoindoline-1,3-dione | Isoindolin-1-one | Altered activity profile; in some cases, reduced potency compared to dione. |

| Isoindoline-1,3-dione | N-Phenyl-phthalimide amide | Maintained anti-inflammatory activity, demonstrating successful isosteric replacement. nih.gov |

| Isoindoline-1,3-dione | Tetrahydroquinoline | Predicted enhanced binding to cholinesterases with longer linkers. researchgate.net |

| Isoindoline-1,3-dione | Indole | Predicted enhanced binding to cholinesterases with longer linkers. researchgate.net |

Linker Modifications and Their Pharmacological Implications

The ethyl linker in this compound plays a crucial role in determining the compound's interaction with its biological targets. Modifications to this linker, such as altering its length or introducing additional functional groups, can significantly impact pharmacological activity.

Variation of Alkyl Chain Length

The length of the alkyl chain connecting the isoindoline-1,3-dione core to the terminal amine is a critical determinant of biological activity, particularly in the context of cholinesterase inhibition. Studies on a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives revealed that varying the number of methylene units in the alkyl chain had a significant effect on their inhibitory potency against acetylcholinesterase (AChE).

In one such study, the alkyl chain was extended from three to eight methylene groups. All the synthesized compounds exhibited significant to moderate inhibitory activity against AChE, with IC50 values ranging from 0.9 to 19.5 μM. The most potent inhibitors were those with six and seven methylene groups, suggesting an optimal distance is required for effective interaction with the enzyme's active site. nih.gov

Similarly, research on S-alkyl phthalimide-oxadiazole-quinoline hybrids as inhibitors of monoamine oxidases (MAO) and AChE also highlighted the importance of the alkyl linker length. In these hybrids, the length of the S-alkyl phthalimide chain influenced the inhibitory activity against both MAO-A, MAO-B, and AChE, with different chain lengths showing optimal activity for each enzyme. For instance, compound 5a with a shorter alkyl chain was the most potent against MAO-A, while compound 5f with a longer chain was most effective against MAO-B. researchgate.net

These findings underscore that the length of the alkyl linker is a key parameter that can be fine-tuned to achieve desired potency and selectivity for specific biological targets.

| Compound | Alkyl Chain Length (n) | Terminal Group | Target | IC50 (µM) |

| Analog 1 | 3 | Diethylamino | AChE | - |

| Analog 2 | 4 | Diethylamino | AChE | - |

| Analog 3 | 5 | Diethylamino | AChE | - |

| Analog 4 | 6 | Diethylamino | AChE | 0.9 |

| Analog 5 | 7 | Diethylamino | AChE | - |

| Analog 6 | 8 | Diethylamino | AChE | - |

| 5a | 2 | Phthalimide-S- | MAO-A | 0.00091 |

| 5c | 4 | Phthalimide-S- | AChE | 1.02 |

| 5f | 6 | Phthalimide-S- | MAO-B | 0.00084 |

Data for diethylamino analogs are qualitative from the text, with the most potent inhibitor at n=6 highlighted. IC50 values for compounds 5a, 5c, and 5f are from a study on oxadiazole-quinoline hybrids where the phthalimide is part of the linker. nih.govresearchgate.net

Introduction of Additional Functional Groups

The introduction of additional functional groups into the linker of N-substituted phthalimides can provide new points of interaction with biological targets, potentially enhancing potency and selectivity. The incorporation of groups capable of forming hydrogen bonds, such as hydroxyl groups, is a common strategy in drug design to improve binding affinity.

For example, a study on isoquinolin-1(2H)-one and isoindolin-1-one derivatives as 5-HT2C receptor modulators revealed that the presence of a hydroxyl group on a cycloalkyl ring attached to the core structure was crucial for their activity. This suggests that introducing a hydroxyl group on the ethyl linker of this compound could potentially enhance its interaction with certain biological targets.

The introduction of a carbonyl group within the linker, creating an amide or a ketone functionality, can also significantly alter the molecule's properties. For instance, the replacement of an acetylenic moiety in the linker of certain isoindoline-1,3-dione derivatives was investigated to explore different binding modes with COX enzymes. nih.gov This indicates that incorporating such groups can influence the conformational flexibility and electronic properties of the linker, thereby affecting its pharmacological profile.

Although specific examples of functional group introduction directly onto the ethyl linker of this compound are not extensively documented in the reviewed literature, the principles from related compound series strongly suggest that this would be a fruitful area for further investigation to modulate the biological activity of this class of compounds.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand and its target protein, providing critical information on binding modes and affinities.

Molecular docking studies on isoindoline-1,3-dione derivatives have successfully predicted their binding modes within the active site of target enzymes like AChE. nih.govresearchgate.net These simulations reveal the specific molecular interactions that stabilize the ligand-protein complex. For instance, studies on N-substituted isoindoline-1,3-dione analogs show that the isoindoline-1,3-dione moiety itself plays a crucial role. It is often involved in hydrophobic interactions and can form hydrogen bonds through its carbonyl groups. nih.gov

In the context of AChE, the phthalimide (B116566) group of isoindoline-1,3-dione derivatives is shown to interact with the peripheral anionic site (PAS) of the enzyme due to its aromatic character. nih.govmdpi.com The linker and the terminal amine group (such as the morpholino group) are predicted to extend into the active site gorge to interact with the catalytic active site (CAS). nih.gov For example, docking studies of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed that the carbonyl groups of the phthalimide core could form hydrogen bonds with residues like Tyr121. lookchem.com Similarly, in other analogs, the carbonyl oxygen has been predicted to form a crucial hydrogen bond with the Tyr158 residue. researchgate.net The two benzene (B151609) rings of an amine part of a different derivative were found to interact with Val116 and Met113 via π-σ and π-alkyl interactions. nih.gov

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a docking score or free energy of binding (ΔG). A more negative score typically indicates a stronger predicted binding affinity. nih.gov These computational estimations are crucial for prioritizing compounds for synthesis and biological testing.

For a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as AChE inhibitors, molecular docking studies were performed to predict their binding modes. The subsequent biological evaluation confirmed that the synthesized compounds had potent inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govresearchgate.net This correlation between docking predictions and experimental results underscores the utility of this computational approach. In another study, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed AChE inhibitory activities with IC50 values ranging from 0.9 to 19.5 µM, which was consistent with the outcomes of docking studies that aimed for dual binding at both the CAS and PAS of AChE. lookchem.commdpi.com

The table below presents the experimentally determined inhibitory concentrations (IC50) for various isoindoline-1,3-dione derivatives against AChE, which molecular docking studies helped to rationalize.

| Compound Series | Target | Observed IC50 Range (μM) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | nih.govresearchgate.net |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | 0.9 - 19.5 | lookchem.commdpi.com |

| Para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrids (Compounds 7a & 7f) | Acetylcholinesterase (AChE) | 2.1 | nih.gov |

A significant achievement of molecular modeling for isoindoline-1,3-dione derivatives has been the identification of their ability to act as dual-binding site inhibitors of AChE. lookchem.com The AChE enzyme possesses a narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. nih.gov

Molecular docking simulations have indicated that potent isoindoline-1,3-dione inhibitors can interact with both of these key hotspots simultaneously. nih.gov The design strategy often involves a hybrid molecule where:

The isoindoline-1,3-dione (phthalimide) scaffold binds to the PAS, interacting with aromatic residues such as Tyr332. nih.govmdpi.com

A flexible linker (e.g., an ethyl chain) spans the active site gorge. lookchem.com

A terminal functional group (e.g., a morpholino or N-benzyl pyridinium moiety) binds to the CAS, interacting with key residues. nih.gov

For example, modeling studies of certain hybrids showed that the phthalimide scaffold interacts with the PAS, while the N-benzyl pyridinium moiety binds to the CAS. nih.gov Similarly, for 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the phthalimide part was shown to interact with the PAS, while the diethylaminoalkyl chain projected towards the CAS. lookchem.com This dual-binding capability is a desirable trait for next-generation Alzheimer's disease therapeutics.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed analysis of conformational changes and the stability of the complex.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations and crystallographic studies provide insights into the preferred conformations of 2-(2-morpholinoethyl)isoindoline-1,3-dione and its analogs. The core isoindoline-1,3-dione ring system is generally planar. nih.gov However, the substituent at the nitrogen atom introduces conformational flexibility.

After a ligand is docked into a receptor's active site, MD simulations are frequently employed to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a dynamic environment (often including water and ions) over nanoseconds, researchers can observe whether the key interactions identified in docking are maintained. researchgate.netnih.gov

A common metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A low and stable RMSD value suggests that the ligand-receptor complex is stable and that the initial docking pose is likely a realistic representation of the binding mode. researchgate.net For several series of isoindoline-1,3-dione derivatives, MD simulations have confirmed the stability of the complexes formed with their target enzymes, lending greater confidence to the binding modes predicted by molecular docking. nih.gov These simulations verify that the ligand remains securely bound within the active site and that crucial hydrogen bonds and hydrophobic interactions are preserved over time. nih.govlookchem.com

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the electronic level. For this compound, these calculations, typically employing Density Functional Theory (DFT), can elucidate its electronic characteristics and predict its behavior in chemical reactions.

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For isoindoline-1,3-dione derivatives, the regions around the carbonyl oxygens typically exhibit a negative electrostatic potential (red and yellow areas), indicating their nucleophilic nature and their propensity to act as hydrogen-bond acceptors. researchgate.net Conversely, the area around the N-substituted ethyl bridge and the morpholine (B109124) ring would show a less negative or even positive potential (blue areas), suggesting a lower electron density. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In derivatives of isoindoline-1,3-dione, the HOMO is often located over the substituted aromatic ring, while the LUMO is predominantly situated over the isoindoline-1,3-dione core. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Global Reactivity Descriptors: These descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ²/2η).

Table 1: Calculated Electronic Properties of Representative Isoindoline-1,3-dione Derivatives Disclaimer: The following data is based on theoretical calculations for analogous compounds and is intended to be representative. Specific values for this compound may vary.

| Parameter | 2-Ethylisoindoline-1,3-dione | 2-(Phenylthio)isoindoline-1,3-dione | 2-(4-Acetylphenyl)isoindole-1,3-dione |

|---|---|---|---|

| EHOMO (eV) | -7.28 | -6.95 | -7.54 |

| ELUMO (eV) | -1.54 | -2.13 | -2.31 |

| Energy Gap (ΔE) (eV) | 5.74 | 4.82 | 5.23 |

| Ionization Potential (I) (eV) | 7.28 | 6.95 | 7.54 |

| Electron Affinity (A) (eV) | 1.54 | 2.13 | 2.31 |

| Electronegativity (χ) | 4.41 | 4.54 | 4.93 |

| Chemical Hardness (η) | 2.87 | 2.34 | 2.62 |

| Softness (S) | 0.35 | 0.43 | 0.38 |

| Electrophilicity Index (ω) | 3.39 | 4.41 | 4.64 |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based drug design are powerful computational techniques used to identify and optimize potential drug candidates. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups.

For this compound, a pharmacophore model would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two carbonyl oxygen atoms of the isoindoline-1,3-dione moiety.